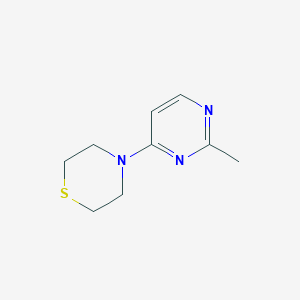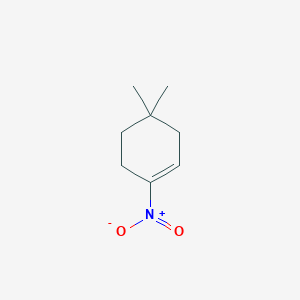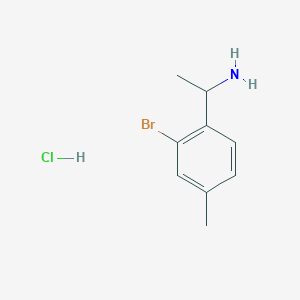
Methyl 2,4-dichloronicotinate
概要
説明
Methyl 2,4-dichloronicotinate is a chemical compound with the CAS Number: 442903-28-8 . It has a molecular weight of 206.03 . The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C7H5Cl2NO2/c1-12-7(11)5-4(8)2-3-10-6(5)9/h2-3H,1H3 .
Molecular Structure Analysis
The molecular formula of this compound is C7H5Cl2NO2 . The InChI key for this compound is IBZIEMCFERTPNR-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
This compound has a density of 1.4±0.1 g/cm3 . Its boiling point is 266.2±35.0 °C at 760 mmHg . The physical form of this compound can be a white to yellow solid or liquid .
科学的研究の応用
1. Herbicide Toxicology and Mutagenicity
Methyl 2,4-dichloronicotinate, related to 2,4-dichlorophenoxyacetic acid (2,4-D), has been extensively studied for its toxicology and mutagenicity, particularly in agricultural contexts. Research has advanced in understanding its effects on gene expression and its impact on non-target species, especially in aquatic environments. This includes exploring the occupational risks and resistance or tolerance mechanisms to herbicides like 2,4-D (Zuanazzi, Ghisi, & Oliveira, 2020).
2. Impact on Heavy Metal Uptake in Plants
Studies have shown that compounds like 2,4-D can influence the uptake and translocation of heavy metals in plants, such as wheat. This indicates potential interactions between herbicides and environmental metal pollutants, affecting plant growth and soil health (Skiba, Kobyłecka, & Wolf, 2017).
3. Photocatalytic Degradation
Research into the photocatalytic degradation of 2,4-D, a related compound, has provided insights into environmental remediation strategies. Studies using nanocrystalline cryptomelane composite catalysts have demonstrated effective methods for degrading these herbicides in wastewater (Lemus et al., 2008).
4. Carcinogenic Outcomes and Mechanisms
There is ongoing research into the potential carcinogenic effects of exposure to 2,4-D. Epidemiological studies suggest possible associations with certain cancers, although regulatory agencies generally do not classify it as a carcinogen. This highlights the need for further research into its long-term health impacts (Stackelberg, 2013).
5. Detection and Analysis Methods
Advancements have been made in developing methods for the detection and analysis of chlorophenoxy acid herbicides in environmental samples. These methods are crucial for monitoring and managing environmental contamination and exposure risks (Rosales-Conrado et al., 2002).
6. Molecular Action Mode
Understanding the molecular action mode of 2,4-D has provided insights into its function as a herbicide. The identification of auxin receptors and the understanding of signal transduction under herbicide treatment have been key areas of study (Song, 2014).
Safety and Hazards
Methyl 2,4-dichloronicotinate has a GHS07 pictogram and the signal word is "Warning" . The hazard statements include H302, H313, H315, H319, H320, H335 . The precautionary statements include P202, P261, P280, P305, P338, P351 . In case of skin contact, it is advised to wash with plenty of water . If in eyes, rinse cautiously with water for several minutes .
特性
IUPAC Name |
methyl 2,4-dichloropyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO2/c1-12-7(11)5-4(8)2-3-10-6(5)9/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBZIEMCFERTPNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CN=C1Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80650749 | |
| Record name | Methyl 2,4-dichloropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80650749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
442903-28-8 | |
| Record name | Methyl 2,4-dichloropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80650749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2,4-dichloropyridine-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-([(4-Bromophenyl)sulfanyl]-methyl)benzoyl chloride](/img/structure/B1460331.png)
![1-[(3,5-Difluorophenyl)methyl]azetidin-3-amine dihydrochloride](/img/structure/B1460332.png)

![2-{[(tert-Butoxy)carbonyl]amino}-3-(2-fluoro-4-methylphenyl)propanoic acid](/img/structure/B1460335.png)




![Thieno[2,3-d]pyrimidine-4-carboxylic acid](/img/structure/B1460342.png)
![1-[1-methyl-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]methanamine dihydrochloride](/img/structure/B1460343.png)


![Benzene, 1-bromo-3-chloro-2-[[(4-methoxyphenyl)methoxy]methyl]-](/img/structure/B1460349.png)

